molecular formula C17H17N3O2S B2739993 Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate CAS No. 1286702-98-4

Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate

Cat. No. B2739993
CAS RN: 1286702-98-4
M. Wt: 327.4
InChI Key: RNDZBZGJZDZRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bridged-ring Nitrogen Compounds

Research on bridged-ring nitrogen compounds has involved the synthesis of derivatives that act as conformationally restricted dopamine analogues. These compounds have been explored for their potential neurological activity, given dopamine's significant role in the brain's reward system and in the treatment of Parkinson's disease and other neurological disorders (Gentles et al., 1991).

Antimicrobial Agents

New quinazolines synthesized for their potential as antimicrobial agents represent another area of interest. These compounds have shown activity against various bacterial and fungal species, highlighting the chemical scaffold's potential in developing new antibiotics and antifungals (Desai et al., 2007).

Enantioselective Reductions

The development of oxazaborolidines based on amino alcohols for enantioselective reductions of ketones is a significant contribution to asymmetric synthesis. These catalysts allow for the production of chiral alcohols, which are valuable intermediates in the synthesis of various pharmacologically active compounds (Braun et al., 2007).

Dyes for Polyester Fibers

The synthesis of novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers showcases the application of complex organic molecules in the textile industry. These dyes offer good levelness and fastness properties on polyester fabric, with applications ranging from clothing to other textile products (Iyun et al., 2015).

Spectroscopic and Molecular Docking Study

A spectroscopic and molecular docking study of a similar compound indicates potential in inhibitory activity against specific targets. Such studies are crucial in drug discovery, providing insight into the interaction between new compounds and biological targets (El-Azab et al., 2016).

properties

IUPAC Name

2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-8-9-23-16(11)17-20-19-15(22-17)10-14(21)18-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDZBZGJZDZRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.